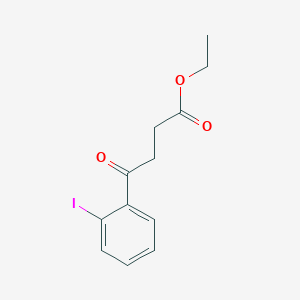

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

Description

Ethyl 4-(2-iodophenyl)-4-oxobutyrate (CAS 56661-32-6) is a halogenated aromatic β-keto ester characterized by a 2-iodophenyl group at the 4-position of the butyrate backbone. This compound is part of a broader class of 4-aryl-4-oxobutyrate esters, which are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks . Notably, this compound has been discontinued by suppliers, limiting its commercial availability . Its iodine substituent confers unique reactivity in cross-coupling reactions, though synthetic challenges such as isomer formation (e.g., atropoisomers in related compounds) have been reported .

Properties

IUPAC Name |

ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWBNWBGWGXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645706 | |

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263273-52-5 | |

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

Oxidation: 4-(2-iodophenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2-iodophenyl)-4-hydroxybutyrate.

Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 4-(2-iodophenyl)-4-oxobutyrate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of the iodine atom enhances its reactivity, making it suitable for nucleophilic substitution and electrophilic aromatic substitution reactions, which are fundamental in constructing various organic frameworks .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive molecules, including potential therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For example, it can be transformed into compounds with anti-inflammatory or anticancer properties through various chemical reactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of several bacterial strains, suggesting their potential as antimicrobial agents .

Antitumor Activity

A notable area of research involves the antitumor properties of this compound. In controlled studies using Ehrlich Ascites Carcinoma cells, related compounds derived from this compound demonstrated a 100% decrease in tumor cell viability . The mechanism underlying this activity was linked to the induction of apoptosis and antioxidant effects, with further studies confirming no adverse effects on liver and kidney functions .

Comparative Analysis with Analogous Compounds

The reactivity and biological activity of this compound can be compared to its analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₈I₁O₃ | Iodine substitution enhances reactivity |

| Ethyl 4-(2-bromophenyl)-4-oxobutyrate | C₁₈H₁₈BrO₃ | Bromine substitution offers different properties |

| Ethyl 4-(2-chlorophenyl)-4-oxobutyrate | C₁₈H₁₈ClO₃ | Chlorine substitution leads to varied reactivity |

The iodine atom's larger size and higher polarizability compared to bromine or chlorine contribute to its unique reactivity profile, making it advantageous in specific synthetic pathways .

Case Studies

Study on Antitumor Efficacy

In a study involving animal models, compounds derived from this compound were administered to mice with induced tumors. The results indicated a significant reduction in tumor growth, reinforcing its potential as a chemotherapeutic agent. Molecular docking studies further elucidated its interactions with cancer-related proteins, confirming its efficacy against specific cancer cell lines .

Enzyme Interaction Studies

Another research avenue explored the compound's role in enzyme-catalyzed reactions. It has been used as a substrate in studies investigating ester hydrolysis mechanisms, providing insights into enzymatic activity and substrate specificity. These studies are crucial for understanding how such compounds can be utilized in biochemical applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodophenyl)-4-oxobutyrate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.

Comparison with Similar Compounds

Fluorinated Analogs

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS 898753-06-5):

- Molecular Formula : C₁₂H₁₂F₂O₃

- Molecular Weight : 242.22 g/mol

- Purity : 97%

- Applications : Used in enantioselective reductions to produce γ-hydroxy esters with high enantiomeric excess (e.g., 99% ee achieved via microbial catalysis) .

- Key Difference : Fluorine’s electron-withdrawing nature enhances stability but reduces nucleophilic substitution reactivity compared to iodine .

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate (CAS N/A):

Chlorinated and Brominated Analogs

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8):

Ethyl 4-(3-bromophenyl)-4-oxobutyrate (CAS N/A):

Methyl- and Methoxy-Substituted Derivatives

Ethyl 4-(4-methylphenyl)-4-oxobutyrate (CAS 6942-61-6):

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate (CAS 100234-38-6):

Heteroaromatic Derivatives

- Ethyl 4-(pyridin-3-yl)-4-oxobutyrate (CAS N/A): Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Applications: Pyridine-containing derivatives are pivotal in metal-ligand coordination chemistry .

Ethyl 4-(2-thienyl)-4-oxobutyrate (CAS N/A):

- Molecular Weight : 212.27 g/mol

- Reactivity : Thiophene’s sulfur atom enables π-stacking interactions, useful in materials science .

Biological Activity

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including case studies, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes an ethyl ester group and a 2-iodophenyl moiety. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For example, studies have demonstrated that derivatives with similar structural features can inhibit tumor growth effectively. In particular, modifications to the phenyl ring or the ester group can enhance binding affinity to target proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL .

Case Study: Inhibition of Bcl-2 Family Proteins

A study focused on the inhibition of Bcl-2 family proteins revealed that compounds with structural similarities to this compound showed significant inhibition of cell growth in sensitive cancer cell lines. The binding affinity was assessed using fluorescence polarization assays, revealing IC50 values that indicate potent activity against these targets .

| Compound | IC50 (nM) | Target Protein |

|---|---|---|

| Compound 1 | 38 | Bcl-xL |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Studies have identified related compounds that demonstrate efficacy against various pathogens, suggesting a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly impact its pharmacological profile. For instance:

- Iodine Substitution : The presence of iodine enhances lipophilicity and may improve membrane permeability.

- Ester Group Variations : Alterations in the ester moiety can affect solubility and metabolic stability.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Iodine Substitution | Increased potency against Bcl-xL |

| Alkyl Group Changes | Variability in solubility and stability |

Research Findings

Recent studies have highlighted the dual role of this compound as both an antitumor agent and a potential antimicrobial compound. For instance, one study demonstrated that derivatives with enhanced binding to Bcl-xL exhibited significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.